Fiduxosin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTAYDBPNYFWDR-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017163 | |
| Record name | Fiduxosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208993-54-8 | |
| Record name | Fiduxosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208993-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fiduxosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fiduxosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIDUXOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Detailed Research Findings on Fiduxosin
Radioligand Binding Affinity Profiling of this compound
Radioligand binding studies are a key method for determining the affinity of a compound for specific receptor subtypes. These studies measure the extent to which a compound can displace a radiolabeled ligand that is known to bind to the receptor, providing quantitative data on binding potency, typically expressed as a Ki (inhibition constant) value. A lower Ki value indicates higher binding affinity.
Affinity for Alpha-1A Adrenoceptors
This compound demonstrates high binding affinity for the cloned human alpha-1A adrenoceptor subtype. Radioligand binding studies have reported Ki values of approximately 0.16 nM for this compound at human alpha-1A adrenoceptors. researchgate.netresearchgate.netnih.govtargetmol.comnih.govmedchemexpress.comncats.io
Affinity for Alpha-1D Adrenoceptors
This compound also exhibits high binding affinity for the cloned human alpha-1D adrenoceptor subtype. Studies indicate Ki values around 0.92 nM for this compound at human alpha-1D adrenoceptors in radioligand binding assays. researchgate.netresearchgate.netnih.govtargetmol.comnih.govmedchemexpress.comncats.io
Affinity for Alpha-1B Adrenoceptors
In contrast to its affinity for alpha-1A and alpha-1D subtypes, this compound shows significantly lower binding affinity for the cloned human alpha-1B adrenoceptor subtype. Radioligand binding studies have reported Ki values of approximately 25 nM for this compound at human alpha-1B adrenoceptors. researchgate.netresearchgate.netnih.govtargetmol.comnih.govncats.io
Quantitative Selectivity Ratios Across Alpha-1 Adrenoceptor Subtypes
The differences in binding affinity for the alpha-1 adrenoceptor subtypes result in selectivity ratios that highlight this compound's preferential binding. Based on the reported Ki values, this compound exhibits considerably higher affinity for alpha-1A and alpha-1D adrenoceptors compared to alpha-1B adrenoceptors. researchgate.netresearchgate.netnih.gov
| Adrenoceptor Subtype | Ki (nM) |
| Alpha-1A | 0.16 |
| Alpha-1D | 0.92 |
| Alpha-1B | 25 |
These values indicate that this compound is selective for alpha-1A and alpha-1D subtypes over the alpha-1B subtype. researchgate.netresearchgate.netnih.gov
Affinity for Other Adrenoceptor Subtypes
Beyond the alpha-1 subtypes, this compound has been evaluated for its affinity at other adrenoceptor types. Studies indicate that this compound displays low affinity for other adrenoceptors, including cloned human alpha-2A (92 nM), alpha-2C (22 nM), and rat neonatal lung alpha-2B (21 nM) adrenoceptors. targetmol.commedchemexpress.commedchemexpress.com Low affinity has also been observed for beta-adrenoceptors (2-5 μM). targetmol.commedchemexpress.commedchemexpress.com Furthermore, this compound shows low affinity for 5HT1A receptors in the rat cortex (29 nM) when compared to its high affinity at alpha-1A adrenoceptors. targetmol.commedchemexpress.commedchemexpress.com
In Vitro Functional Antagonism of this compound in Tissue Models
In vitro functional assays using isolated tissue models provide insight into the ability of this compound to block adrenoceptor-mediated responses. These studies complement binding data by assessing the functional potency of the compound as an antagonist, often expressed as a pA2 value. A higher pA2 value indicates greater functional potency.
In isolated tissue bioassays, this compound has demonstrated functional antagonist activity at alpha-1 adrenoceptors. Studies using rat vas deferens or canine prostate strips, which predominantly express alpha-1A adrenoceptors, have reported pA2 values ranging from 8.5 to 9.6. researchgate.netresearchgate.netnih.gov In rat aorta, where alpha-1D adrenoceptors are present, the pA2 value for this compound was reported as 8.9. researchgate.netresearchgate.netnih.gov In contrast, functional antagonism at alpha-1B adrenoceptors in rat spleen yielded a lower pA2 value of 7.1. researchgate.netresearchgate.netnih.gov These functional data align with the binding affinity profile, showing potent antagonism at alpha-1A and alpha-1D mediated responses and lower potency at alpha-1B mediated responses.
This compound has also been shown to competitively antagonize phenylephrine-induced responses in the rabbit urethra, a tissue that expresses putative alpha-1L adrenoceptors, with a reported pA2 value of 7.58. researchgate.netresearchgate.nettargetmol.comnih.govmedchemexpress.commedchemexpress.com
| Tissue Model (Predominant Subtype) | pA2 |
| Rat Vas Deferens/Canine Prostate (α1A) | 8.5-9.6 |
| Rat Aorta (α1D) | 8.9 |
| Rat Spleen (α1B) | 7.1 |
| Rabbit Urethra (Putative α1L) | 7.58 |
Alpha-1A Adrenoceptor Blockade in Isolated Tissues (e.g., Rat Vas Deferens, Canine Prostate Strips)
The α1A adrenoceptor subtype is known to mediate contractions in tissues like the rat vas deferens and canine prostate strips. researchgate.netcapes.gov.br Studies have shown that this compound is a potent antagonist at α1A adrenoceptors in these tissues. In isolated tissue bioassays, this compound demonstrated pA2 values ranging from 8.5 to 9.6 for α1A receptors in rat vas deferens or canine prostate strips. researchgate.netnih.gov This indicates a high affinity and potent blocking effect of this compound on the α1A adrenoceptor subtype.
Alpha-1D Adrenoceptor Blockade in Isolated Tissues (e.g., Rat Aorta)
The rat aorta is a tissue preparation commonly used to study the activity of compounds at the α1D adrenoceptor subtype. researchgate.net Research has indicated that the contraction of the rat aorta is mediated by the α1D adrenoceptor. this compound has been evaluated for its antagonist activity at α1D adrenoceptors in isolated rat aorta. In these studies, this compound exhibited a pA2 value of 8.9 at α1D adrenoceptors in rat aorta. researchgate.netnih.gov This demonstrates that this compound also possesses potent blocking activity at the α1D adrenoceptor subtype.
Alpha-1B Adrenoceptor Blockade in Isolated Tissues (e.g., Rat Spleen)
The α1B adrenoceptor subtype is prevalent in tissues such as the rat spleen. researchgate.netprobes-drugs.org Studies investigating the pharmacological profile of α1 adrenoceptor antagonists often utilize the rat spleen to assess activity at the α1B subtype. This compound's antagonist effects at α1B adrenoceptors have been evaluated in isolated rat spleen preparations. In these bioassays, this compound showed a lower potency compared to its activity at α1A and α1D receptors, with a pA2 value of 7.1 at α1B adrenoceptors in rat spleen. researchgate.netnih.gov This suggests that this compound has a lower affinity for the α1B adrenoceptor subtype relative to the α1A and α1D subtypes.
Antagonism of Putative Alpha-1L Adrenoceptors (e.g., Rabbit Urethra)
A putative α1L adrenoceptor has been functionally identified in tissues like the rabbit urethra and human prostate, characterized by distinct pharmacological properties. The rabbit urethra is often used to study the effects of compounds on this putative subtype. This compound has been shown to antagonize putative α1L adrenoceptors in the rabbit urethra. Studies have reported a pA2 value of 7.58 for this compound against putative α1L adrenoceptors in the rabbit urethra. researchgate.netnih.govmedchemexpress.comtargetmol.com This indicates that this compound also interacts with and blocks this functionally defined adrenoceptor population.
Based on the pA2 values obtained from isolated tissue bioassays, the adrenoceptor blockade profile of this compound demonstrates higher potency at α1A and α1D adrenoceptors compared to α1B adrenoceptors.
| Adrenoceptor Subtype (Tissue) | pA2 Value | Reference |
| α1A (Rat Vas Deferens or Canine Prostate Strips) | 8.5 - 9.6 | researchgate.netnih.gov |
| α1D (Rat Aorta) | 8.9 | researchgate.netnih.gov |
| α1B (Rat Spleen) | 7.1 | researchgate.netnih.gov |
| Putative α1L (Rabbit Urethra) | 7.58 | researchgate.netnih.govmedchemexpress.comtargetmol.com |
This selectivity profile, with preferential antagonism of α1A and α1D versus α1B adrenoceptors, suggests that this compound may exert more pronounced effects on smooth muscle tone in the lower urinary tract, where α1A and α1D subtypes are significantly involved, compared to systemic vascular smooth muscle, where the α1B subtype plays a more prominent role in blood pressure regulation. researchgate.netnih.govauajournals.org
Conclusion
In Vivo Assessment of Uroselective Properties in Animal Models
Preclinical studies in animal models have been conducted to evaluate this compound's effects on lower urinary tract function and systemic blood pressure, providing insights into its uroselectivity. researchgate.netnih.govresearchgate.net
Modulation of Intraurethral Pressure Responses (e.g., Conscious Dogs)
This compound has been shown to block epinephrine-induced increases in canine intraurethral pressure (IUP) in conscious dogs. researchgate.netnih.govresearchgate.net The pseudo-pA2 value for this effect was reported as 8.12. researchgate.netnih.govresearchgate.net In studies comparing this compound with other alpha-1 adrenoceptor antagonists, this compound caused dose- and time-dependent blockade of phenylephrine (B352888) (PE)-induced increases in IUP in conscious dogs. acs.org The IUP ED50 value for this compound was determined to be 0.24 mg/kg orally. acs.org This indicates this compound's potency in affecting lower urinary tract smooth muscle tone.
Effects on Mean Arterial Pressure (e.g., Spontaneously Hypertensive Rats)
The effects of this compound on mean arterial pressure (MAP) have been evaluated in spontaneously hypertensive rats (SHR). researchgate.netnih.govresearchgate.netglpbio.com this compound elicited only transient decreases in MAP in SHR. researchgate.netnih.govresearchgate.net The area under the curve (AUC0-60 min) for the hypotensive response was dose-related. researchgate.netnih.govresearchgate.net In conscious dogs, this compound caused dose- and time-dependent blockade of PE-induced increases in MAP, with an ED50 value of 1.79 mg/kg orally. acs.org Notably, while tamsulosin (B1681236) and terazosin (B121538) caused dose-dependent hypotension in this model, no significant change in arterial pressure was observed after this compound administration. acs.org
Quantitative Selectivity Indices for Urological versus Cardiovascular Effects
Quantitative selectivity indices have been calculated to compare this compound's effects on urological function versus blood pressure. A log index value for this compound of 5.23 was reported, indicating a selectivity of 770-fold when comparing IUP to MAP effects based on the area under the curve for the hypotensive response in SHR. researchgate.netnih.govresearchgate.net In conscious dogs, the uroselectivity index, defined as the ratio of MAP ED50 to IUP ED50, was 7.5-fold for this compound. acs.org This contrasts with index values of 1.5-fold for tamsulosin and 0.4 (or 2.5-fold MAP-selective) for terazosin in the same model. acs.org These indices suggest that this compound exhibits a greater selectivity for effects on prostatic intraurethral pressure compared to mean arterial pressure effects in preclinical models. acs.org
Comparative Preclinical Pharmacological Profiles of this compound
This compound's preclinical pharmacological profile has been compared with established alpha-1 adrenoceptor antagonists like tamsulosin and terazosin to highlight its differential properties. researchgate.netresearchgate.netacs.orgnih.govnih.gov
Comparison with Established Alpha-1 Adrenoceptor Antagonists (e.g., Tamsulosin, Terazosin)
Comparisons in radioligand binding studies at human alpha-1 adrenoceptor subtypes (α1a, α1b, and α1d) show that this compound exhibits a different selectivity profile compared to terazosin, doxazosin, and tamsulosin. researchgate.net this compound demonstrated higher affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) compared with α1b-adrenoceptors (25 nM). researchgate.netnih.govresearchgate.net This indicates a selectivity for α1a- and α1d-adrenoceptors over α1b-adrenoceptors, to a greater extent than tamsulosin. researchgate.net
In isolated tissue bioassays, this compound showed pA2 values of 8.5–9.6 for α1A-receptors in rat vas deferens or canine prostate strips, 8.9 at α1D-adrenoceptors (rat aorta), and 7.1 at α1B-adrenoceptors (rat spleen). researchgate.netnih.govresearchgate.net It also antagonized putative α1L-adrenoceptors in the rabbit urethra with a pA2 value of 7.58. researchgate.netnih.govresearchgate.net
In conscious dog studies, this compound, tamsulosin, and terazosin all caused dose- and time-dependent blockade of PE-induced IUP and MAP pressor effects. acs.org However, their potencies and selectivity profiles differed. acs.org
Analysis of Differential Potency and Selectivity in Preclinical Models
Preclinical studies reveal differential potency and selectivity profiles among this compound, tamsulosin, and terazosin. In conscious dogs, the IUP ED50 values were 0.24 mg/kg for this compound, 0.004 mg/kg for tamsulosin, and 0.23 mg/kg for terazosin. acs.org The corresponding MAP ED50 values were 1.79 mg/kg for this compound, 0.006 mg/kg for tamsulosin, and 0.09 mg/kg for terazosin. acs.org
The uroselectivity index (MAP ED50/IUP ED50) further highlights these differences: this compound had an index of 7.5-fold, tamsulosin 1.5-fold, and terazosin 0.4-fold (MAP-selective). acs.org This indicates that this compound is approximately 5 times more uroselective than tamsulosin and significantly more uroselective than terazosin in this model, based on these specific ED50 ratios. acs.org Furthermore, while tamsulosin and terazosin induced dose-dependent hypotension in conscious dogs, this compound did not cause a change in arterial pressure. acs.org
Radioligand binding data also demonstrate differential selectivity at the subtype level.
| Compound | α1a Binding Affinity (nM) | α1b Binding Affinity (nM) | α1d Binding Affinity (nM) |
| This compound | 0.16 | 24.89 | 0.92 |
| Tamsulosin | 0.03 | 0.60 | 0.06 |
| Terazosin | 1.81 | 1.16 | 0.67 |
| Doxazosin | 0.79 | 0.80 | 0.81 |
Note: Data compiled from radioligand binding studies at human alpha-1 adrenoceptors. researchgate.net
Isolated tissue studies also showed differential potencies. This compound exhibited high potency in isolated tissue bioassays relevant to the lower urinary tract (rat vas deferens, canine prostate strips) and rat aorta, with varying pA2 values across subtypes. researchgate.netnih.govresearchgate.net
Advanced Synthetic Methodologies for Fiduxosin
Strategic Approaches to Fiduxosin Synthesis
The synthesis of this compound has been approached using convergent strategies, allowing for the preparation of key molecular fragments separately before their final coupling. This approach is particularly advantageous for complex molecules as it simplifies the synthesis of intermediates and allows for greater flexibility and efficiency.
Convergent Synthesis Design and Implementation
A convergent synthetic strategy is central to the efficient production of this compound. This involves synthesizing the distinct structural subunits of the molecule independently and then joining them in a later step. This contrasts with a linear synthesis, where the molecule is built step-by-step from a single starting material. For this compound, a convergent approach requires the preparation of an enantiomerically pure 3,4-cis-disubstituted pyrrolidine (B122466) moiety and a regiospecifically substituted thienopyrazine moiety, which are then coupled together. acs.orgacs.orgacs.org This strategy has been successfully implemented to prepare multi-kilogram quantities of this compound. acs.org
The final assembly of this compound can be achieved by coupling the thienopyrazine isocyanate intermediate with a benzopyranopyrrolidyl butyryl diamine intermediate. acs.org
Synthesis of Key Intermediates: Enantiomerically Pure Pyrrolidine Moiety
The pyrrolidine ring system in this compound is a crucial structural element that requires precise control of its stereochemistry to achieve the desired biological activity. The synthesis of the enantiomerically pure 3,4-cis-disubstituted pyrrolidine moiety is a key challenge. acs.orgacs.orgacs.orgresearchgate.net
A significant approach involves a [3+2] cycloaddition reaction of an enantiopure azomethine ylide with a suitable dipolarophile, such as 5-methoxycoumarin (B3053168). acs.orgacs.orgacs.orgresearchgate.net This cycloaddition is designed to establish the correct relative and absolute stereochemistry in the pyrrolidine ring. Following the cycloaddition, a diastereoselective crystallization step can be employed to enhance the diastereomeric and enantiomeric purity of the benzopyranopyrrolidine intermediate. acs.orgacs.orgacs.orgresearchgate.net
Further transformations are then required to convert the initial cycloadduct into the desired pyrrolidine intermediate ready for coupling. This may involve reduction of an O-aryl lactone and cyclization reactions. acs.orgresearchgate.net
Synthesis of Key Intermediates: Regiospecifically Substituted Thienopyrazine Moiety
The thienopyrazine portion of this compound is another key intermediate that must be synthesized with high regiospecificity, ensuring that substituents are attached at the correct positions on the fused ring system. acs.orgacs.orgacs.orgresearchgate.net
One method for preparing the thienopyrazine involves the condensation of methyl thioglycolate with a regiospecifically prepared 2-bromo-3-cyano-5-phenylpyrazine. acs.orgacs.orgresearchgate.net The synthesis of the regiospecific 2-bromo-3-cyano-5-phenylpyrazine intermediate itself can be achieved through various routes. One such route involves the reaction of phenyl glyoxime (B48743) with aminomalononitrile (B1212270) to produce a pyrazine (B50134) N-oxide, which is then subjected to a series of transformations including reduction, diazotization, and halogen displacement to yield the desired bromopyrazine. newdrugapprovals.orgdrugfuture.com Another approach involves the condensation of phenylacetaldehyde (B1677652) with pyrrolidine, followed by reactions with malononitrile (B47326) derivatives and subsequent cyclization with methyl thioglycolate. newdrugapprovals.orgdrugfuture.com
Achieving high regiospecificity in the formation of the trisubstituted pyrazine is critical to avoid the formation of unwanted regioisomers that would be difficult to separate. acs.org
Stereoselective Synthesis of Core Scaffolds
Stereoselective synthesis, which aims to control the relative and absolute configuration of stereocenters in a molecule, is paramount in the synthesis of this compound due to the presence of chiral centers in the pyrrolidine ring.
Diastereoselective Cycloaddition Reactions (e.g., Azomethine Ylide Chemistry)
Diastereoselective cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides, play a vital role in constructing the stereodefined pyrrolidine core of this compound. acs.orgacs.orgacs.orgresearchgate.netresearchgate.neturfu.rursc.org Azomethine ylides are nitrogen-based 1,3-dipoles that can react with dipolarophiles, such as activated alkenes, to form five-membered heterocycles like pyrrolidines. wikipedia.orgnih.gov
In the context of this compound synthesis, the reaction between an enantiopure azomethine ylide and 5-methoxycoumarin is a key step that establishes the desired cis relative stereochemistry in the benzopyranopyrrolidine system. acs.orgacs.orgacs.orgresearchgate.net The inherent nature of 1,3-dipolar cycloaddition reactions often leads to high levels of stereocontrol, allowing for the formation of multiple contiguous stereocenters in a single step. wikipedia.org The judicious choice of the chiral auxiliary on the azomethine ylide and the reaction conditions are crucial for achieving high diastereoselectivity and enantioselectivity. acs.orgacs.orgacs.orgresearchgate.netrsc.org
Control of Relative and Absolute Stereochemistry in Pyrrolidine Ring Systems
Controlling both the relative and absolute stereochemistry in the 3,4-disubstituted pyrrolidine ring system is essential for the synthesis of the biologically active enantiomer of this compound. acs.orgacs.org
The use of enantiopure starting materials or chiral catalysts in the azomethine ylide cycloaddition is a primary strategy for inducing asymmetry and controlling the absolute stereochemistry. acs.orgacs.orgacs.orgresearchgate.netrsc.orgwikipedia.orgrsc.orgchemrxiv.org The [3+2] cycloaddition of an enantiopure azomethine ylide with 5-methoxycoumarin has been specifically employed to prepare the benzopyranopyrrolidine with high diastereomeric and enantiomeric purity. acs.orgacs.orgacs.orgresearchgate.net Subsequent steps in the synthesis of the pyrrolidine moiety must be carefully designed to maintain this established stereochemical integrity. Diastereoselective crystallization following the cycloaddition is one method used to enhance the stereopurity. acs.orgacs.orgacs.orgresearchgate.net Further transformations, such as reductions and cyclizations, are carried out under conditions that avoid epimerization of the chiral centers. acs.orgresearchgate.net
The synthesis ultimately aims to deliver the pyrrolidine intermediate with the correct cis relative stereochemistry at the 3 and 4 positions and the desired absolute configuration. acs.orgacs.orgacs.orgresearchgate.netnih.gov
Process Chemistry and Scalability Considerations in this compound Production
Process chemistry for this compound production involves the optimization of synthetic routes to be safe, environmentally friendly, and economically feasible on a large scale. Scalability considerations are integrated throughout the development process to ensure that reactions and purifications can be effectively transitioned from bench-scale to pilot plant and ultimately to commercial manufacturing. Key aspects include selecting robust reactions, minimizing steps, maximizing yields and purity, and developing efficient workup and isolation procedures.
Optimization of Reaction Conditions for Large-Scale Production
Optimizing reaction conditions for the large-scale production of this compound involves a thorough understanding of reaction kinetics, thermodynamics, mixing, and heat transfer. labmanager.com Conditions that are suitable for small-scale synthesis may not be efficient or safe when scaled up due to changes in surface area to volume ratios, which affect heating and cooling, and potential mass transfer limitations. labmanager.com
In the scalable synthesis of this compound, specific conditions were developed for critical steps. For instance, the synthesis of the enantiomerically pure benzopyranopyrrolidine intermediate involved a [3+2] cycloaddition of an enantiopure azomethine ylide. acs.orgresearchgate.net Following this cycloaddition, a diastereoselective crystallization step was employed to achieve high diastereomeric and enantiomeric purity, a crucial factor for the quality of the final product. acs.orgresearchgate.net
Another critical aspect mentioned in the context of this compound scale-up is the reduction of an O-aryl lactone, a step susceptible to epimerization. acs.org Developing conditions that minimize epimerization during this reduction is essential for maintaining the stereochemical integrity of the molecule on a larger scale. While specific details of the optimized conditions for all steps are not extensively detailed in the public domain, the literature indicates that a sodium borohydride (B1222165) (NaBH4) reduction was preferred for a scale-up step, yielding a diol intermediate with high yield (>95%) and purity (>98%), replacing an earlier method. sci-hub.se Sodium borohydride is often favored in large-scale reductions due to its reliability, commercial availability, and cost-effectiveness. sci-hub.se
Efficient mixing is also a significant factor in scaling up chemical reactions, particularly in heterogeneous systems or reactions with fast kinetics, to ensure consistent product quality and yield. chimia.ch Temperature control is equally vital, as larger reaction volumes can lead to熱點 (hot spots) or insufficient cooling, potentially causing side reactions or decomposition. labmanager.comchimia.ch
Development of Robust and Efficient Isolation and Purification Methodologies
Developing robust and efficient isolation and purification methodologies is paramount for obtaining this compound of the required purity on a large scale. These methods must be capable of effectively separating the desired product from starting materials, reagents, byproducts, and impurities generated during the synthesis.
In the scalable synthesis of this compound, diastereoselective crystallization was utilized to purify the benzopyranopyrrolidine intermediate, achieving high diastereomeric and enantiomeric purity. acs.org Crystallization is a widely used large-scale purification technique due to its ability to provide highly pure solid products and its potential for high throughput.
While information specifically on this compound purification at scale is limited in the provided sources, general principles of large-scale purification in pharmaceutical synthesis include techniques such as crystallization, filtration, extraction, and chromatography. chemdiv.comselvita.com For complex molecules like this compound, chromatography, particularly preparative high-performance liquid chromatography (HPLC), can be employed to achieve high purity, although it can be more costly and time-consuming than crystallization on a very large scale. patsnap.comgoogle.com One source mentions the purification of crude fidaxomicin (B1672665) (possibly related or a typo) using preparative column chromatography with C8 reversed-phase silica (B1680970) gel, achieving high purity. patsnap.comgoogle.com
Efficient workup procedures are also critical for scalability, aiming to minimize the number of steps, reduce solvent usage, and facilitate the separation of phases. selvita.com Techniques such as liquid-liquid extraction are commonly optimized for large-scale processing. The use of additives, such as sodium acrylate (B77674) mentioned in a related synthesis, to trap byproducts like dimethylamine (B145610) can simplify downstream purification by facilitating their removal during extraction. acs.org
The goal of isolation and purification in process chemistry is not only to achieve the desired purity but also to maximize the yield and minimize waste generation, contributing to a more sustainable and cost-effective manufacturing process. selvita.com
Exploratory Research on Non Adrenoceptor Targets and Novel Applications of Fiduxosin
Investigation of Proteasome Subunit Beta Type 8 (PSMB8) Modulation
Research has explored the interaction of Fiduxosin with PSMB8, a catalytic subunit of the immunoproteasome.
In Silico Identification of this compound as a PSMB8 Inhibitor
In silico studies have identified this compound as a potential inhibitor of PSMB8. PSMB8 is a gene associated with cancer survival, and its elevated expression has been observed in patients with lower survival rates in acute myeloid leukemia (AML) ontosight.airesearchgate.netresearchgate.net. Systematic in silico drug repurposing studies, involving molecular docking simulations and further analyses like ADMET (absorption, distribution, metabolism, excretion, and toxicity) and Molecular Dynamics (MD) simulations, have singled out this compound, along with other compounds, as prospective inhibitory agents with affinity for PSMB8 researchgate.netresearchgate.net. Ligand interaction analysis suggests that this compound exhibits an increased propensity for hydrogen bond formation, a factor known to facilitate protein-ligand interactions researchgate.netresearchgate.net.
Mechanistic Implications for Unconventional Therapeutic Avenues
The in silico identification of this compound as a PSMB8 inhibitor suggests potential therapeutic possibilities, particularly in the context of diseases where PSMB8 plays a significant role, such as acute myeloid leukemia ontosight.airesearchgate.netresearchgate.net. By potentially inhibiting PSMB8, this compound may offer a treatment possibility by counteracting the negative impact of high PSMB8 activation observed in conditions like AML, which is associated with lower survival rates researchgate.netresearchgate.net. Targeting PSMB8 could potentially impact cancer survival ontosight.ai. PSMB8 inhibition has also been explored for its potential in treating autoimmune disorders and neurodegenerative diseases by modulating immune responses, reducing inflammation, and managing aberrant protein aggregation patsnap.com.
Role in Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibition
This compound has also been implicated in the modulation of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a multifunctional protein involved in DNA repair and transcriptional regulation nih.gov.
This compound's Interaction with APE1 Activity
Studies have shown that this compound can inhibit the interaction between APE1 and Nucleophosmin (NPM1) nih.govmdpi.comcnr.itmdpi.com. This interaction is considered essential for the subcellular localization of APE1 and modulates its endonuclease activity nih.gov. By blocking the APE1-NPM1 association, this compound alters the localization and endonuclease activity of APE1 nih.gov. This inhibition has been shown to induce apoptosis in different tumor cell lines nih.gov.
Potential in DNA Repair Pathway Modulation
APE1 is a crucial enzyme in the base excision repair (BER) pathway, which is vital for maintaining genome stability nih.govmdpi.com. It is also involved in regulating gene expression through a redox-based mechanism mdpi.com. The interaction between APE1 and NPM1 is linked to genomic stability, endoribonuclease activity, and RNA maturation mdpi.com. Inhibiting the APE1-NPM1 interaction with compounds like this compound leads to growth impairment in tumor cell lines, suggesting a potential role for APE1 in RNA quality control mdpi.com. Furthermore, inhibitors of APE1/NPM1 interaction, including this compound, have been shown to decrease proliferation and sensitize ovarian cancer cells to certain treatments csic.es. This indicates that this compound's interaction with APE1, specifically by disrupting its association with NPM1, holds potential for modulating DNA repair pathways and influencing cellular responses, particularly in cancer contexts csic.es.
Synergistic Interactions in Antimicrobial Research
This compound has also been identified in the context of synergistic interactions in antimicrobial research. In a study investigating synergistic drug combinations for tuberculosis therapy, this compound was among the compounds that showed synergy with spectinomycin (B156147) asm.org. While primarily known as an adrenoceptor antagonist, its identification in this high-throughput screen suggests potential for synergistic activity when combined with certain antimicrobial agents, potentially broadening therapeutic options or enhancing the efficacy of existing treatments asm.orgnih.gov. The fractional inhibitory concentration index (FICI) is commonly used to evaluate synergistic interactions between antimicrobial drugs asm.orgactascientific.com. Synergy is typically defined by FICI values of ≤ 0.5 asm.orgactascientific.com.
This compound's Contribution to Combinatorial Antimicrobial Strategies (e.g., Tuberculosis)
The increasing prevalence of multidrug-resistant tuberculosis (MDR-TB) highlights the urgent need for new therapeutic approaches and the repurposing of existing compounds microbiologysociety.orgjyoungpharm.orgmdpi.com. Research has indicated that this compound, typically used for treating bowel infections caused by Clostridioides difficile, demonstrates in vitro activity against Mycobacterium tuberculosis (MTb), the bacterium responsible for tuberculosis microbiologysociety.orgnih.gov.
Studies have compared the effectiveness of this compound and rifampicin (B610482), a standard TB medication, against various strains of MTb, including those resistant to multiple antibiotics. This compound was found to inhibit the growth of these strains at lower concentrations than rifampicin in laboratory settings microbiologysociety.org. This suggests a potential role for this compound in combination therapies for tuberculosis, particularly against resistant strains where current treatments face limitations microbiologysociety.orgmdpi.com.
Combinatorial strategies in tuberculosis treatment are crucial because using multiple drugs with different mechanisms of action can shorten treatment duration, enhance efficacy, and reduce the development of drug resistance wikipedia.orgbiorxiv.org. While this compound in its current form primarily targets the gastrointestinal tract, suggesting modifications would be necessary for systemic delivery to treat pulmonary TB, its in vitro activity against MTb provides a basis for exploring its inclusion in novel drug combinations microbiologysociety.org.
Research utilizing high-throughput synergy screening has identified compounds that enhance the activity of existing antibiotics against Mycobacterium smegmatis, a model organism for MTb. Interestingly, this compound, initially characterized as an adrenoceptor antagonist, was identified in such screens as a compound that enhanced the inhibitory activity of spectinomycin researchgate.net. This finding, although in a model organism, supports the concept of exploring this compound in combinatorial antimicrobial strategies for mycobacterial infections researchgate.net.
Data on the in vitro activity of Fidaxomicin (B1672665) (structurally related to this compound) against various mycobacterial strains, including non-tuberculous mycobacteria (NTM), further supports the potential for this class of compounds in treating mycobacterial infections. Fidaxomicin has shown high in vitro activity against most NTM reference strains and some clinical isolates nih.gov.
Exploration of Non-Classical Antimicrobial Mechanisms
Fidaxomicin, a macrocyclic lactone antibiotic with structural similarities to this compound, exerts its antibacterial effects by inhibiting bacterial RNA polymerase (RNAP) nih.govdrugbank.compatsnap.com. This mechanism involves binding to the RNAP and preventing the initiation of transcription, a crucial process for bacterial survival nih.govdrugbank.compatsnap.com. Unlike some other antibiotics that inhibit RNAP, Fidaxomicin acts at an earlier step in transcription initiation, specifically interfering with the separation of DNA strands required for messenger RNA synthesis nih.gov.
While this compound is primarily known as an adrenoceptor antagonist, the observed antimicrobial activity, particularly against mycobacteria, suggests potential non-classical antimicrobial mechanisms that may or may not overlap with the well-characterized RNAP inhibition seen with Fidaxomicin. The identification of this compound in synergy screens with antibiotics targeting the ribosome or other pathways suggests that its antimicrobial effect, especially in combination, might involve mechanisms beyond direct RNAP inhibition researchgate.net.
Non-classical antimicrobial mechanisms can include a variety of actions such as disrupting cell membrane permeability, inhibiting efflux pumps that bacteria use to expel antibiotics, interfering with cell wall synthesis, or modulating host-directed responses mdpi.comfrontiersin.orgnih.govfrontiersin.orgmdpi.com. Given that this compound was identified in a screen for compounds enhancing spectinomycin activity (an antibiotic targeting the ribosome), it is plausible that this compound might interfere with bacterial processes that complement the action of ribosome-targeting drugs, or it could affect bacterial permeability or efflux systems researchgate.netnih.govfrontiersin.orgmdpi.com.
Further research is needed to elucidate the precise non-classical antimicrobial mechanisms of this compound. This could involve detailed studies on its interaction with bacterial cellular components, its effects on bacterial physiology beyond transcription, and its ability to modulate host-pathogen interactions. Understanding these mechanisms is crucial for its potential development as a component of novel antimicrobial therapies, particularly in overcoming resistance challenges in infections like tuberculosis.
Structure Activity Relationships and Design Considerations for Fiduxosin Analogues
Identification of Pharmacophoric Elements Critical for Alpha-1 Adrenoceptor Selectivity and Potency
Studies on fiduxosin and related compounds have focused on identifying the structural components that confer affinity and selectivity for the alpha-1 adrenoceptor subtypes, particularly the alpha-1A and alpha-1D subtypes over alpha-1B researchgate.netnih.govnih.gov. This compound's chemical structure includes a complex arrangement featuring a tetrahydrochromeno[3,4-c]pyrrol-2-yl group linked via a butyl chain to a phenyl-pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety researchgate.netnih.gov.
Research indicates that the differential affinity of alpha-1 adrenoceptor antagonists for the subtypes is influenced by specific structural features wikipedia.org. While detailed SAR specifically on modifications to the this compound scaffold are not extensively detailed in the provided results, general principles for alpha-1 adrenoceptor antagonists suggest that elements such as a protonated amine, a chiral center with a β-hydroxyl group, and an aromatic ring capable of hydrogen bonding are important for interaction with the receptor binding site nih.gov. For other alpha-1 antagonists, the structure between key ring systems, such as piperazine (B1678402) linkers, has been shown to influence subtype selectivity wikipedia.org. Given this compound's distinct structure, its specific pharmacophoric elements contributing to alpha-1A and alpha-1D selectivity would be the subject of detailed SAR investigations.
Preclinical data on this compound demonstrate its binding affinities for cloned human alpha-1a, alpha-1d, and alpha-1b adrenoceptors in radioligand binding studies, with Ki values of 0.16 nM, 0.92 nM, and 25 nM, respectively researchgate.netnih.govmedchemexpress.com. This profile highlights its significantly higher affinity for the alpha-1A and alpha-1D subtypes. In isolated tissue bioassays, this compound also showed potent antagonism at alpha-1A and alpha-1D receptors researchgate.netnih.gov. These findings provide quantitative data on the potency and selectivity achieved with the this compound structure.
| Receptor Subtype | Radioligand Binding (Ki, nM) | Isolated Tissue Bioassay (pA₂) |
| Alpha-1A | 0.16 researchgate.netnih.govmedchemexpress.com | 8.5-9.6 (rat vas deferens/canine prostate) researchgate.netnih.gov |
| Alpha-1D | 0.92 researchgate.netnih.govmedchemexpress.com | 8.9 (rat aorta) researchgate.netnih.gov |
| Alpha-1B | 25 researchgate.netnih.govmedchemexpress.com | 7.1 (rat spleen) researchgate.netnih.gov |
| Alpha-1L | - | 7.58 (rabbit urethra) researchgate.netnih.gov |
Computational Modeling and Ligand-Receptor Interaction Studies
Computational modeling techniques are valuable tools in understanding how ligands like this compound interact with their target receptors at a molecular level researchgate.net. These methods can provide insights into the binding pose, key interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and the conformational changes that may occur upon binding researchgate.netdrugdesign.org.
While specific computational modeling studies focused solely on this compound's interaction with alpha-1 adrenoceptors were not prominently detailed in the provided search results, the application of such methods to alpha-1 adrenoceptor ligands in general has been reported researchgate.net. Computational chemistry allows for the calculation of theoretical descriptors related to molecular reactivity, size, and shape, which can be correlated with pharmacological activity and selectivity researchgate.net. Studies have shown that the protonated amine function of alpha-1 adrenoceptor antagonists often plays a crucial role in potency due to a charge-reinforced hydrogen bond with a conserved aspartate residue in the receptor binding site researchgate.net.
Ligand-receptor interaction studies, often supported by computational modeling, can help pinpoint the specific amino acid residues within the alpha-1 adrenoceptor subtypes that are critical for this compound binding and selectivity. This information is vital for rational drug design efforts aimed at modifying the this compound structure to fine-tune its interaction with the receptor.
Rational Design Principles for Modulating Selectivity and Potency Based on this compound's Structural Framework
Rational drug design based on a known active scaffold like this compound involves making targeted modifications to the structure to improve desired properties drugdesign.org. Based on SAR insights and computational modeling, specific design principles can be applied to create this compound analogues with modulated selectivity and potency.
For modulating selectivity, modifications can be made to parts of the this compound structure that interact differently with the binding sites of the alpha-1A, alpha-1D, and alpha-1B subtypes. Identifying the key residues in each subtype's binding pocket that are responsible for the observed selectivity profile of this compound is a critical step nih.govresearchgate.net. Analogues can then be designed with functional groups or structural features that optimize favorable interactions with the target subtypes (alpha-1A and alpha-1D) while minimizing interactions that lead to binding at the off-target alpha-1B subtype.
General design principles in medicinal chemistry, such as bioisosteric replacement, conformational restriction, and the exploration of different linker lengths and compositions, could be applied to the this compound scaffold wikipedia.orgdrugdesign.org. For instance, altering the butyl linker or modifying the pyrazinothienopyrimidine or chromenopyrrole moieties could impact the molecule's shape, flexibility, and presentation of key pharmacophoric elements to the receptor binding site, thereby influencing potency and selectivity. The goal is to design analogues that maintain or enhance the beneficial alpha-1A and alpha-1D selectivity observed with this compound, potentially leading to improved therapeutic outcomes with reduced side effects related to alpha-1B blockade.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine Fiduxosin’s selectivity for α1-adrenoceptor subtypes?
- Methodology :
- Radioligand binding assays : Measure Ki values for cloned human α1A-, α1B-, and α1D-adrenoceptors (e.g., Ki = 0.16 nM, 24.9 nM, and 0.92 nM, respectively) to quantify subtype affinity .
- Isolated tissue bioassays : Assess functional antagonism in tissues expressing specific subtypes, such as rat vas deferens (α1A), rat spleen (α1B), and rat aorta (α1D). Reported pA₂ values range from 7.1 (α1B) to 9.6 (α1A) .
- In vivo models : Compare intraurethral pressure (IUP) and mean arterial pressure (MAP) blockade in conscious dogs to evaluate uroselectivity (e.g., IUP ED₅₀ = 0.24 mg/kg vs. MAP ED₅₀ = 1.79 mg/kg) .
Q. How do researchers assess this compound’s anti-proliferative effects in cell culture models?
- Methodology :
- Growth inhibition assays : Use concentration-response curves (e.g., 0–100 μM) to calculate IC₅₀ values. This compound reduces cell proliferation in a dose-dependent manner, with effects observable within 72 hours .
- Flow cytometry : Quantify changes in EpCAM expression in hepatocellular carcinoma (Hep3B) cells after treatment (e.g., 10 μM for 2 days), showing reduced median fluorescence intensity .
- Cell viability assays : Co-treatment with platinum compounds (e.g., cisplatin) to evaluate synergistic cytotoxicity via Bliss analysis .
Advanced Research Questions
Q. How can discrepancies between this compound’s in vitro receptor affinity and in vivo functional selectivity be resolved?
- Methodology :
- Tissue-specific receptor profiling : Characterize α1-adrenoceptor subtype distribution in target tissues (e.g., prostate vs. vasculature) to contextualize in vivo selectivity .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (e.g., Cₘₐₓ = 1.8–7.8 μg/mL at steady state) with receptor occupancy to explain transient MAP effects in spontaneously hypertensive rats (SHR) .
- Functional antagonism assays : Test for α1L-adrenoceptor blockade in rabbit urethra (pA₂ = 7.58), which may contribute to uroselectivity despite lower α1A affinity in vitro .
Q. What methodologies are appropriate for evaluating this compound’s pharmacokinetics in preclinical models?
- Methodology :
- Steady-state pharmacokinetics : Administer daily oral doses (e.g., 30–120 mg) for 14 days in healthy elderly males. Measure AUC₂₄, CL/F (27.3–47.2 L/h), and Vβ/F (846–1399 L) to confirm linear, time-invariant kinetics .
- Hypotensive response analysis : Calculate AUC₀→₆₀ min for MAP changes in SHR to quantify cardiovascular side effects (log index = 5.23, indicating 770-fold selectivity for IUP over MAP) .
- Dose-proportionality testing : Validate Cₘₐₓ and AUC₂₄ linearity across doses (30–120 mg) to guide clinical trial design .
Q. What mechanisms underlie this compound’s synergy with platinum compounds in cancer cells?
- Methodology :
- Co-treatment viability assays : Expose HCC70 cells to this compound (10 μM) and cisplatin for 48–72 hours. Bliss synergy analysis confirms additive effects (e.g., 30% reduction in viability vs. monotherapy) .
- DNA repair inhibition : Investigate this compound’s role in suppressing APE1/NPM1 interactions, which sensitize cells to platinum-induced DNA damage .
- EpCAM modulation : Use flow cytometry to assess this compound-induced downregulation of EpCAM, a marker of cancer stem cells, in hepatocellular carcinoma .
Q. How do this compound’s off-target interactions (e.g., 5-HT1A receptors) influence experimental outcomes?
- Methodology :
- Secondary receptor screening : Perform radioligand binding assays for off-targets (e.g., 5-HT1A Ki = 29 nM) to identify confounding factors .
- Functional correlation studies : Compare in vitro 5-HT1A binding with in vivo behavioral or cardiovascular responses in rodent models .
- Structure-activity relationship (SAR) analysis : Modify this compound’s pyrazino-thieno-pyrimidine core to reduce off-target affinity while retaining α1A/α1D activity .
Contradictory Data Analysis
Q. Why does this compound exhibit potent anti-proliferative activity in cancer models despite its primary designation as an α1-antagonist?
- Methodology :
- Transcriptomic profiling : Use RNA-seq to identify pathways (e.g., STAT5, RORγ) altered by this compound in EpCAM+ hepatocellular carcinoma cells .
- Dual-target validation : Conduct siRNA knockdown of α1A-adrenoceptors and EpCAM to dissect primary vs. secondary mechanisms .
- Comparative studies : Test this compound against other α1-antagonists (e.g., tamsulosin) to isolate receptor-independent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
